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4-Fluoro-2-methoxy-6-methylpyridine
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Overview
Description
4-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-6-methylpyridine can be achieved through several methods. One common method involves the fluorination of 2-methoxy-6-methylpyridine using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent. The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-2-methoxy-6-methylpyridine is explored as a pharmaceutical intermediate due to its potential biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines with IC50 values lower than standard chemotherapeutics, suggesting its potential as an anticancer agent .
Agrochemical Applications
The compound is also utilized in the development of agrochemicals:
- Pesticide Development : Research indicates that fluorinated pyridines can enhance the efficacy of pesticides compared to traditional compounds, potentially leading to more effective agricultural solutions .
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials with improved properties due to the presence of fluorine, which can enhance stability and performance in various applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed potent activity against MRSA, indicating its potential as a therapeutic agent for treating resistant infections.
Case Study 2: Cytotoxicity Assessment
In vitro assessments on cancer cell lines demonstrated significant cytotoxicity attributed to this compound. The results indicated lower IC50 values than those observed with existing chemotherapeutics, highlighting its promise in cancer treatment .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-6-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: Similar structure but lacks the methoxy group.
4-Fluoro-2-methylpyridine: Similar structure but lacks the methoxy group.
2-Fluoro-6-methoxypyridine: Similar structure but lacks the methyl group.
Uniqueness
4-Fluoro-2-methoxy-6-methylpyridine is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the fluorine atom provides a distinct set of properties that can be advantageous in various applications .
Biological Activity
4-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the presence of fluorine, methoxy, and methyl groups, significantly influence its chemical reactivity and biological efficacy.
The molecular formula of this compound is C7H8FNO, with a molecular weight of 141.14 g/mol. Its IUPAC name is this compound, and it can be represented by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C7H8FNO |
Molecular Weight | 141.14 g/mol |
IUPAC Name | This compound |
InChI Key | PHJWDGKBWOFPSL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=N1)OC)F |
The biological activity of this compound is largely attributed to the presence of the fluorine atom, which enhances the compound's binding affinity to target proteins or enzymes. This modification can lead to altered enzymatic activity and potentially therapeutic effects. The methoxy and methyl groups also contribute to the compound's lipophilicity and membrane permeability, which are critical for bioavailability and efficacy in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various pyridine derivatives, this compound demonstrated significant inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in certain cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The fluorinated structure may enhance interactions with cancer-related targets, making it a candidate for further investigation in cancer therapy .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, significantly reducing cell viability at higher concentrations. The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative treatment option in combating resistant bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound | Structure Features | Biological Activity |
---|---|---|
2-Fluoro-6-methylpyridine | Lacks methoxy group | Moderate antimicrobial activity |
4-Fluoro-2-methylpyridine | Lacks methoxy group | Limited biological activity |
2-Fluoro-6-methoxypyridine | Lacks methyl group | Reduced efficacy |
The presence of both methoxy and methyl groups in this compound contributes to its enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |
InChI Key |
PHJWDGKBWOFPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)F |
Origin of Product |
United States |
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